Mesoxalaldehyde: A Technical Guide to a Reactive Dicarbonyl
Mesoxalaldehyde: A Technical Guide to a Reactive Dicarbonyl
For the Attention of Researchers, Scientists, and Drug Development Professionals
October 4, 2025
Abstract
Mesoxalaldehyde, also known as 2-oxopropanedial, is a simple yet highly reactive 1,3-dicarbonyl compound. Its structure, featuring two aldehyde groups flanking a central ketone, suggests a rich and complex chemical reactivity. Despite its simple structure, detailed experimental data on the synthesis, properties, and biological activity of mesoxalaldehyde are notably scarce in publicly available literature. This technical guide consolidates the existing theoretical knowledge on mesoxalaldehyde and provides a framework for its potential synthesis and characterization based on established principles of organic chemistry. The guide also highlights the significant gaps in the current understanding of this molecule, presenting it as a compound ripe for further investigation.
Chemical Identity and Computed Properties
Mesoxalaldehyde is a small organic molecule with the chemical formula C₃H₂O₃.[1][2][3] Its identity is well-established, and it is registered under CAS number 497-16-5.[2][3][4] While experimental data on its physicochemical properties are limited, computational models provide valuable estimates.
Table 1: Chemical Identifiers and Computed Properties of Mesoxalaldehyde
| Property | Value | Source |
| IUPAC Name | 2-oxopropanedial | PubChem[4] |
| Synonyms | Mesoxalaldehyde, Oxomalonaldehyde, 1,2,3-Propanetrione | PubChem[4], ChemSpider[2] |
| Molecular Formula | C₃H₂O₃ | GSRS[1], PubChem[4] |
| Molecular Weight | 86.05 g/mol | GSRS[1], PubChem[4] |
| Canonical SMILES | C(=O)C(=O)C=O | PubChem[4], Wikidata[3] |
| InChIKey | ICQNCHSXWNQIHC-UHFFFAOYSA-N | PubChem[4], Wikidata[3] |
| XLogP3 (Computed) | -0.5 | PubChem[4] |
| Hydrogen Bond Donor Count (Computed) | 0 | PubChem[4] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[4] |
| Rotatable Bond Count (Computed) | 2 | PubChem[4] |
| Topological Polar Surface Area (Computed) | 51.2 Ų | PubChem[4] |
Potential Synthetic Routes
Ozonolysis of an Unsaturated Precursor
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[5][6][7] A potential precursor for mesoxalaldehyde could be a suitably substituted cyclic alkene, where cleavage of the double bond would yield the desired tricarbonyl structure.
Caption: Hypothetical ozonolysis route to mesoxalaldehyde.
Hypothetical Experimental Protocol (Ozonolysis):
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Dissolve the unsaturated precursor in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color indicates the presence of excess ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add a reductive workup agent, such as zinc dust and water or dimethyl sulfide, to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until the intermediate ozonide is completely reduced.
-
Filter the reaction mixture to remove any solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.
Oxidation of a Polyol Precursor
The selective oxidation of a triol, such as 1,2,3-propanetriol (glycerol) or 1,3-dihydroxyacetone, could potentially yield mesoxalaldehyde.[8][9] Mild oxidation methods like the Swern oxidation are known to convert primary and secondary alcohols to aldehydes and ketones, respectively, with high efficiency and tolerance for other functional groups.[2][10][11] Careful control of stoichiometry and reaction conditions would be crucial to avoid over-oxidation to carboxylic acids. The use of protecting groups might be necessary to achieve the desired regioselectivity.[12][13][14][15][16]
Caption: Potential Swern oxidation route to mesoxalaldehyde.
General Experimental Protocol (Swern Oxidation):
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of oxalyl chloride in anhydrous dichloromethane and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C.
-
After stirring for a short period, add a solution of the protected polyol precursor in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C for the appropriate time to allow for the formation of the alkoxysulfonium salt.
-
Add triethylamine (B128534) dropwise to the reaction mixture, which will act as a base to induce the elimination reaction.
-
After a further period of stirring at -78 °C, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo.
-
Proceed with the deprotection step according to the nature of the protecting group used.
-
Purify the final product using appropriate chromatographic techniques.
Physicochemical and Spectroscopic Properties
Due to the lack of isolated and characterized samples of mesoxalaldehyde, experimental data on its physical and spectroscopic properties are not available in the searched literature. However, based on its structure as a 1,3-dicarbonyl compound, several properties can be predicted.[1][17][18]
Table 2: Predicted Physicochemical and Spectroscopic Properties of Mesoxalaldehyde
| Property | Predicted Characteristic | Rationale |
| Physical State | Likely a liquid or low-melting solid at room temperature.[19] | Small molecule with polar functional groups. |
| Solubility | Expected to be soluble in water and polar organic solvents.[19][20] | Presence of three polar carbonyl groups capable of hydrogen bonding with water. |
| Boiling Point | Higher than non-polar molecules of similar molecular weight, but lower than corresponding alcohols.[19] | Polarity of carbonyl groups leads to dipole-dipole interactions. |
| Reactivity | Highly reactive due to the presence of three electrophilic carbonyl carbons.[21] Susceptible to nucleophilic attack, hydration, and keto-enol tautomerism.[17][22][23][24][25] | The electron-withdrawing nature of the carbonyl groups enhances their electrophilicity. |
| IR Spectroscopy | Strong C=O stretching absorptions in the range of 1700-1740 cm⁻¹.[5][21][26] Characteristic C-H stretching for the aldehyde protons around 2720 and 2820 cm⁻¹.[5][21][26] | Based on typical IR frequencies for aldehydes and ketones. |
| ¹H NMR Spectroscopy | A highly deshielded singlet for the two equivalent aldehyde protons (δ > 9 ppm). | The aldehydic protons are in a strong deshielding environment due to the carbonyl group's anisotropy. |
| ¹³C NMR Spectroscopy | Two signals in the carbonyl region (δ > 190 ppm), one for the aldehyde carbons and one for the ketone carbon. | Carbonyl carbons are highly deshielded. |
| Mass Spectrometry | A molecular ion peak at m/z = 86. Characteristic fragmentation patterns for aldehydes and ketones, such as α-cleavage.[21] | Based on the molecular weight and common fragmentation pathways of carbonyl compounds. |
Reactivity and Biological Activity
The high density of electrophilic centers in mesoxalaldehyde suggests it is a highly reactive molecule. It is expected to readily undergo reactions typical of aldehydes and ketones, such as nucleophilic addition, condensation, and oxidation/reduction.
Hydration and Tautomerism
In aqueous solutions, aldehydes and ketones can exist in equilibrium with their hydrate (B1144303) forms (gem-diols).[27] Given the two aldehyde groups, mesoxalaldehyde is likely to be significantly hydrated in water. Furthermore, as a 1,3-dicarbonyl compound, it can undergo keto-enol tautomerism, which is the interconversion between the keto and enol forms.[17][22][28][23][24][25]
Caption: Keto-enol tautomerism of mesoxalaldehyde.
Biological Activity
There is a significant lack of specific data on the biological activity and toxicity of mesoxalaldehyde. Its high reactivity suggests that it could be cytotoxic, similar to other reactive dicarbonyls like methylglyoxal, which is known to be a precursor of advanced glycation end-products (AGEs) and is implicated in diabetic complications. It is plausible that mesoxalaldehyde could react with biological nucleophiles such as amino and thiol groups in proteins and nucleic acids. However, without experimental evidence, any discussion of its biological role remains speculative.
Experimental Workflow for Characterization
Should a synthesis of mesoxalaldehyde be achieved, a systematic workflow would be necessary for its full characterization.
Caption: General workflow for the characterization of synthesized mesoxalaldehyde.
Conclusion and Future Outlook
Mesoxalaldehyde presents a fascinating case of a simple molecule with potentially complex and important chemistry that remains largely unexplored. The theoretical framework suggests a highly reactive compound with interesting spectroscopic features. However, the lack of robust synthetic methods has hindered its experimental investigation.
Future research should focus on:
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Developing and optimizing a reliable synthetic route to obtain pure mesoxalaldehyde.
-
Performing comprehensive spectroscopic and physicochemical characterization to validate theoretical predictions.
-
Investigating its reactivity with a range of nucleophiles to understand its chemical behavior.
-
Conducting in vitro and in vivo studies to determine its biological activities and toxicological profile, particularly in comparison to other reactive dicarbonyl species.
The elucidation of the properties and reactivity of mesoxalaldehyde could open new avenues in the study of dicarbonyl chemistry and its implications in biological systems and synthetic applications.
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